BenchChemオンラインストアへようこそ!

(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine

Medicinal Chemistry ADME Optimization Pharmacophore Design

(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine (CAS 1201845-58-0) is a tri-substituted pyridine derivative bearing bromine at the 5-position, chlorine at the 2-position, and an N,N-dimethylamino group at the 3-position. With a molecular formula of C₇H₈BrClN₂ and a molecular weight of 235.51 g/mol, this compound belongs to the class of halogenated aminopyridines widely employed as versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
Cat. No. B13853157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine
Molecular FormulaC7H8BrClN2
Molecular Weight235.51 g/mol
Structural Identifiers
SMILESCN(C)C1=C(N=CC(=C1)Br)Cl
InChIInChI=1S/C7H8BrClN2/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3
InChIKeyPTWCOXCVJYUFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine (CAS 1201845-58-0) as a Differentiated Synthetic Building Block


(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine (CAS 1201845-58-0) is a tri-substituted pyridine derivative bearing bromine at the 5-position, chlorine at the 2-position, and an N,N-dimethylamino group at the 3-position [1]. With a molecular formula of C₇H₈BrClN₂ and a molecular weight of 235.51 g/mol, this compound belongs to the class of halogenated aminopyridines widely employed as versatile intermediates in medicinal chemistry and agrochemical synthesis . The compound is catalogued in PubChem and ChEMBL, confirming its established identity within authoritative chemical databases [1]. As a building block, it is primarily used for the synthesis of pharmaceuticals, including kinase inhibitors and bromodomain-targeting agents, due to its ability to participate in sequential cross-coupling reactions via its orthogonal halogen substituents .

Why (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine Cannot Be Replaced by Generic Pyridin-3-amine Analogs in Pharmaceutical Synthesis


Within the pyridin-3-amine building block class, substitution between analogs is precluded by three intersecting factors: (1) the N,N-dimethylation eliminates hydrogen-bond donor capacity relative to primary amine analogs (e.g., 3-amino-5-bromo-2-chloropyridine, CAS 588729-99-1), altering target binding pharmacophores ; (2) the specific 2-chloro/5-bromo regiochemistry dictates orthogonal cross-coupling selectivity that differs fundamentally from regioisomers such as 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine (CAS 1335051-51-8), where the halogen positions relative to the dimethylamino group alter palladium-catalyzed coupling outcomes ; and (3) the combined halogen pattern and tertiary amine substitution yield a LogP of 2.56 and a polar surface area (PSA) of 16.13 Ų, producing a physicochemical profile distinct from other aminopyridine building blocks—differences in lipophilicity, membrane permeability, and metabolic liability that cannot be compensated for by simple molar equivalency [1]. Direct quantitative evidence comparing this compound to close analogs is critically assessed in Section 3.

Quantitative Differentiation Evidence for (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine Versus Closest Analogs


Hydrogen-Bond Donor Elimination: N,N-Dimethyl vs. Primary Amine at the 3-Position

The N,N-dimethylamino substituent at the pyridine 3-position eliminates all hydrogen-bond donor (HBD) capacity, in contrast to the primary amine analog 3-amino-5-bromo-2-chloropyridine (CAS 588729-99-1), which possesses two HBDs. This structural modification yields a computed HBD count of 0 for the target compound versus 2 for the primary amine comparator, a difference empirically linked to improved passive membrane permeability and reduced P-glycoprotein recognition in medicinal chemistry campaigns . The same dimethylation also increases computed lipophilicity (LogP 2.56 for target vs. ~1.3–1.6 estimated for the primary amine analog), contributing to enhanced blood-brain barrier penetration potential [1].

Medicinal Chemistry ADME Optimization Pharmacophore Design

Orthogonal Halogen Reactivity: Bromo at C5 vs. Chloro at C2 Sequential Cross-Coupling Selectivity

The target compound features bromine at the 5-position and chlorine at the 2-position of the pyridine ring, creating a built-in reactivity differential for sequential palladium-catalyzed cross-coupling. Literature on bromo-2-chloropyridines demonstrates that under standard Suzuki-Miyaura conditions, the C–Br bond undergoes oxidative addition preferentially over the C–Cl bond, enabling site-selective monoarylation at the bromo position with >90% selectivity when using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts [1]. By contrast, regioisomeric analogs such as 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine (CAS 1335051-51-8) alter the electronic relationship between the halogens and the dimethylamino group, changing the site-selectivity of the first coupling event . The 2-chloro substituent in the target compound is activated for subsequent Buchwald-Hartwig amination or a second Suzuki coupling only after the initial bromo-selective reaction, providing a predictable two-step diversification sequence that is not replicable with the primary amine analog (where the unprotected NH₂ may competitively ligate palladium) [2].

Synthetic Chemistry Palladium Catalysis Sequential Functionalization

Divergent Derivatization Pathways: Sulfonamide Formation vs. Direct Scaffold Incorporation

A critical differentiation between the target compound and the primary amine analog (3-amino-5-bromo-2-chloropyridine, CAS 588729-99-1) lies in their available derivatization chemistry. Patent US20100311736A1 explicitly employs 3-amino-5-bromo-2-chloropyridine to form N-(5-bromo-2-chloro-3-pyridinyl)benzenesulfonamide via direct sulfonylation of the free amine, achieving 55% desired product yield along with 44% di-sulfonylated byproduct [1]. The N,N-dimethyl target compound cannot undergo this sulfonamide-forming reaction, making it unsuitable for synthetic routes requiring a free amine handle—but conversely, it avoids the competitive di-sulfonylation side reaction and is directly suitable for routes where the tertiary amine serves as a pre-installed pharmacophoric element without further derivatization [2]. This represents a binary process decision: the primary amine is required for amine-targeted functionalization sequences, while the dimethylamino compound is required when the tertiary amine must survive intact through downstream synthetic steps.

Synthetic Methodology Late-Stage Functionalization Drug Discovery

Impact of N-Alkylation on Metabolic Stability: N,N-Dimethyl vs. N-Monomethyl and Primary Amine Analogs

The N,N-dimethyl substitution pattern at the 3-position of the pyridine ring alters metabolic susceptibility compared to N-monomethyl and primary amine analogs. In general medicinal chemistry SAR, tertiary dialkylanilines undergo cytochrome P450-mediated N-dealkylation more slowly than secondary N-methylanilines, which are themselves metabolized more slowly than primary anilines due to steric and electronic factors [1]. While specific metabolic stability data (e.g., human liver microsome t₁/₂ or intrinsic clearance) for the target compound have not been publicly reported, the class-level expectation is that the N,N-dimethyl target compound will exhibit a metabolic profile distinct from (5-bromo-2-chloro-pyridin-3-yl)-methyl-amine (the N-monomethyl analog) and 3-amino-5-bromo-2-chloropyridine (the primary amine). The quantitative magnitude of this difference requires experimental verification, which is noted as a data gap [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Supplier Purity and Availability Profile as a Procurement Decision Factor

Commercial availability analysis reveals that (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine is offered by multiple suppliers with typical purity specifications of 95% or higher . In contrast, the primary amine analog 3-amino-5-bromo-2-chloropyridine (CAS 588729-99-1) is more broadly stocked and available from major vendors including Sigma-Aldrich and MedChemExpress, often at 98% purity . The regioisomer 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine (CAS 1335051-51-8) is also commercially listed at 95% purity . While relative pricing data are not publicly standardized, the broader supplier base and established synthetic routes for the primary amine analog suggest more competitive pricing and shorter lead times for that compound compared to the less commonly stocked N,N-dimethyl target. Procurement specialists should verify current pricing, lot-specific purity (HPLC, NMR), and lead times directly with suppliers, as these constitute operational differentiators rather than intrinsic chemical advantages.

Chemical Procurement Quality Control Supply Chain

Optimal Research and Industrial Application Scenarios for (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine Procurement


Synthesis of Tertiary Amine-Containing Kinase Inhibitor Scaffolds Requiring a Pre-Installed N,N-Dimethyl Pharmacophore

In medicinal chemistry programs targeting kinase ATP-binding sites where a tertiary amine interacts with the hinge region or ribose pocket, (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine provides the N,N-dimethylamino group pre-installed on the pyridine core. This eliminates the need for post-coupling N-alkylation of a primary amine intermediate—a step that can introduce chemoselectivity challenges when other nucleophilic sites are present. The orthogonal Br/Cl halogen pattern then enables sequential Suzuki-Miyaura coupling at C5 (bromine-selective) followed by a second cross-coupling at C2 (chlorine), as supported by the class-level reactivity trends established in Section 3, Evidence Item 2 [1]. This scenario is directly supported by the patent literature describing pyridine-based PI3 kinase inhibitors where sulfonamide-derivatized analogs of the primary amine are employed, and the dimethylamino variant would serve as a complementary scaffold for routes where the tertiary amine is the desired end-state pharmacophore [2].

Building Block for CNS-Penetrant Compound Libraries Leveraging Low H-Bond Donor Count and Moderate Lipophilicity

The target compound's computed physicochemical profile—zero hydrogen-bond donors, PSA of 16.13 Ų, and LogP of 2.56—places it within favorable ranges for central nervous system (CNS) drug design according to commonly applied rules (HBD ≤ 2, PSA < 90 Ų, LogP 1–5) [1]. This profile is a direct consequence of the N,N-dimethyl substitution pattern documented in Section 3, Evidence Item 1. Procuring this compound enables the construction of CNS-focused compound libraries where the pyridine core bears both orthogonal halogen handles for diversification and a pre-optimized amino substituent for blood-brain barrier penetration. The primary amine analog (HBD = 2) would require additional N-alkylation steps to achieve comparable CNS physicochemical properties, adding synthetic complexity and potentially introducing impurities that complicate biological assay interpretation [2].

Agrochemical Intermediate Synthesis Requiring Sequential Halogen-Selective Functionalization Without Amine Protection

For agrochemical discovery programs—such as those developing novel herbicides or fungicides based on substituted pyridine cores—the target compound's N,N-dimethylamino group serves a dual purpose: it acts as a permanently protected amine that does not require additional protection/deprotection steps during the synthetic sequence, while the 5-bromo and 2-chloro substituents enable sequential palladium-catalyzed coupling reactions with predictable site-selectivity (Br first, Cl second) [1]. This is distinct from the primary amine analog (CAS 588729-99-1), which would require amine protection (e.g., as a Boc carbamate) prior to cross-coupling to prevent catalyst poisoning and unwanted side reactions, adding two synthetic steps (protection and deprotection) and reducing overall process efficiency. The Lookchem database catalogs this compound as a building block for agrochemical synthesis, confirming its industrial relevance in this sector [2].

BET Bromodomain Inhibitor Fragment Elaboration Using Pre-Functionalized Pyridine Cores

Bromodomain and extra-terminal (BET) protein inhibitors represent a major class of epigenetic therapeutics, and several patent families describe pyridine-based scaffolds for BRD4 inhibition [1]. While the specific compound (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine has not been explicitly named in published BRD4 inhibitor patents, its structural features—a dihalogenated pyridine with a tertiary amine—align with the core substitution patterns observed in BET inhibitor fragment libraries. The tertiary amine can mimic the N-methylated amide or N-alkylated heterocycle motifs commonly found in BRD4 acetyl-lysine binding pocket ligands. Procurement of this building block is appropriate for fragment-based drug discovery programs targeting BET proteins where rapid diversification at both the C5 and C2 positions is desired, with the dimethylamino group serving as a fixed hydrogen-bond acceptor element without the metabolic liability of a primary amine [2].

Quote Request

Request a Quote for (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.